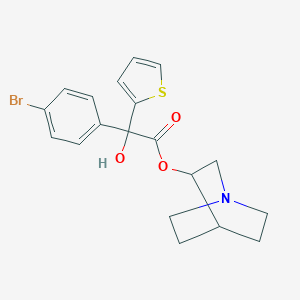

Quinuclidinyl-2-thienyl-4-bromobenzilate

Description

Quinuclidinyl-2-thienyl-4-bromobenzilate is a synthetic anticholinergic compound characterized by a quinuclidinyl moiety linked to a benzilate ester group substituted with a 4-bromo-phenyl ring and a 2-thienyl ring. Its structure confers high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1–M5 subtypes, making it a potent competitive antagonist.

Properties

CAS No. |

134637-07-3 |

|---|---|

Molecular Formula |

C19H20BrNO3S |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate |

InChI |

InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2 |

InChI Key |

JCEPJUVHFGPVHP-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |

Synonyms |

2-thienyl-4-Br-QNB quinuclidinyl-2-thienyl-4-bromobenzilate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinuclidinyl-2-thienyl-4-bromobenzilate belongs to a class of quinuclidinyl benzilate derivatives. Key analogues include:

3-Quinuclidinyl Benzilate (QNB, BZ): Structure: Lacks the 4-bromo and 2-thienyl substituents. Receptor Affinity: Binds non-selectively to mAChRs with sub-nanomolar affinity (Ki ~0.1–0.5 nM). Pharmacokinetics: Longer half-life due to absence of bromine, reducing metabolic clearance. Toxicity: Causes severe delirium at doses >0.1 mg/kg in humans.

Quinuclidinyl-4-iodobenzilate (QIB) :

- Structure : Substitutes bromine with iodine.

- Receptor Selectivity : Higher M3 subtype affinity (Ki = 0.08 nM) due to iodine’s larger atomic radius.

- Metabolism : Increased hepatic clearance compared to brominated analogues.

Quinuclidinyl-2-furylbenzilate :

- Structure : Replaces thienyl with a furyl group.

- Binding Kinetics : Reduced mAChR affinity (Ki = 2.3 nM) due to weaker π-π interactions.

Data Table: Comparative Pharmacological Profiles

| Compound | mAChR Ki (nM) | Metabolic Half-Life (h) | LogP | Key Structural Features |

|---|---|---|---|---|

| Quinuclidinyl-2-thienyl-4-bromobenzilate | 0.4–1.2 | 6–8 | 3.8 | 4-Bromo, 2-thienyl, quinuclidinyl |

| 3-Quinuclidinyl Benzilate (QNB) | 0.1–0.5 | 12–16 | 2.5 | Unsubstituted benzilate |

| Quinuclidinyl-4-iodobenzilate | 0.08–0.3 | 4–6 | 4.2 | 4-Iodo, quinuclidinyl |

| Quinuclidinyl-2-furylbenzilate | 2.3–3.1 | 3–5 | 2.9 | 2-Furyl, quinuclidinyl |

Research Findings

- Receptor Binding: The 4-bromo substitution in Quinuclidinyl-2-thienyl-4-bromobenzilate enhances hydrophobic interactions with mAChR transmembrane domains, increasing binding stability compared to non-halogenated analogues.

- Metabolic Stability : The bromine atom slows oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to QIB.

- Neurotoxicity : The thienyl group may exacerbate central nervous system (CNS) effects due to enhanced penetration into lipid-rich neural tissues.

Notes on Provided Evidence

The Safety Data Sheet () references 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9), a structurally distinct compound with a quinoline core and carboxylic acid group. For accurate comparisons, studies on quinuclidinyl benzilate derivatives should be prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.